4-amino-N-methoxy-N-methylbenzenesulfonamide

Beschreibung

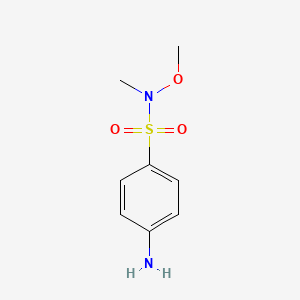

4-Amino-N-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfonamide group (-SO₂N-) at the same position. The sulfonamide nitrogen is further substituted with methoxy (-OCH₃) and methyl (-CH₃) groups, resulting in the structural formula C₈H₁₁N₃O₃S.

Eigenschaften

IUPAC Name |

4-amino-N-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAEAXZVWSUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407137 | |

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33529-48-5 | |

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide.

N-Methylation and N-Methoxylation: The sulfonamide is then subjected to N-methylation and N-methoxylation using appropriate reagents such as methyl iodide and sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

Oxidation: Sulfonic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Substituted benzenesulfonamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-amino-N-methoxy-N-methylbenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable building block for researchers.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or modulator. Its interactions with specific molecular targets can lead to significant biological effects, including antimicrobial or anticancer activities. The mechanism typically involves binding to enzyme active sites or modulating receptor functions.

Medicine

In medical research, this compound is explored for its antimicrobial and anticancer properties. Studies indicate that it may inhibit certain bacterial growth or cancer cell proliferation through its biochemical interactions.

Industrial Applications

Beyond its roles in academia, this compound finds utility in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties allow it to be used effectively in various formulations and applications within the chemical industry.

Antimicrobial Activity

A study conducted by researchers explored the efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Anticancer Properties

Another investigation focused on the compound's anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines, showcasing its potential therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of 4-amino-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-amino-N-methoxy-N-methylbenzenesulfonamide are compared below with analogous sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Analysis

Physicochemical Properties

- Lipophilicity: The methoxy group in this compound is moderately hydrophilic, while the methyl group contributes to hydrophobicity. This balance may result in a log P value intermediate between purely hydrophobic derivatives (e.g., N-butyl analogs ) and polar compounds like N-(4-cyanophenyl) derivatives . For comparison, the amsacrine analog N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide () has a log P of 1.10, indicating moderate lipophilicity due to the methylsulfonylamino group .

- Solubility: The 4-amino group on the benzene ring enhances aqueous solubility via hydrogen bonding, whereas bulky substituents (e.g., oxazole in ) reduce solubility.

Crystallographic and Spectroscopic Data

- Crystal Packing: Compounds like N-(4-methoxyphenyl)benzenesulfonamide form hydrogen-bonded networks via sulfonamide oxygen and amino groups, a feature likely shared by the target compound.

- Spectroscopy : IR and NMR data for related compounds (e.g., ) indicate characteristic sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic proton shifts (δ 6.5–8.0 ppm).

Biologische Aktivität

4-amino-N-methoxy-N-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide moiety, which contribute to its reactivity and biological interactions. The exploration of its biological activity includes its role as an enzyme inhibitor, antimicrobial agent, and potential anticancer compound.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 204.25 g/mol

The structural features of this compound are pivotal in its interaction with biological targets. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions. This can lead to a decrease in the activity of various biochemical pathways, particularly those involved in microbial growth and cancer cell proliferation.

- Antimicrobial Activity: Its structure allows it to interfere with bacterial folate synthesis, similar to other sulfonamides, thereby exhibiting antibacterial properties .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

- Case Study: A study evaluating the compound's effect on MCF-7 (breast cancer) cells revealed an IC value of 25 µM after 48 hours of treatment. This suggests that the compound can significantly inhibit cell viability at relatively low concentrations .

Research Findings

-

Enzyme Inhibition Studies:

- The compound was tested against several enzymes involved in metabolic pathways. It exhibited competitive inhibition against dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- K values ranged from 10 to 20 µM across different assays, indicating moderate potency as an enzyme inhibitor .

- Toxicological Assessments:

- Pharmacokinetics:

Q & A

Basic Research Questions

Q. What are the key steps and optimization parameters for synthesizing 4-amino-N-methoxy-N-methylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 4-aminobenzenesulfonyl chloride) with N-methoxy-N-methylamine. Critical parameters include:

- Reagent stoichiometry : Ensure a 1:1 molar ratio of sulfonyl chloride to amine to minimize side reactions.

- Solvent selection : Use aprotic solvents like dichloromethane or acetonitrile to stabilize intermediates ( ).

- Catalysis : Pyridine or triethylamine can neutralize HCl byproducts, improving yield ( ).

- Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition of sensitive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy and methyl groups on the N-atom).

- IR spectroscopy : Confirms sulfonamide (-SO₂NH-) stretches (~1350–1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways ( ).

Q. How can researchers assess the purity of synthesized batches?

- Methodological Answer :

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection.

- Melting point analysis : Compare observed values with literature data (e.g., 466–468°C for related sulfonamides) ().

- Elemental analysis : Verify C, H, N, S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform solubility and reactivity?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to identify intermolecular H-bonds (e.g., N–H···O interactions between sulfonamide groups) ( ).

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) patterns) to predict packing efficiency and solubility ( ).

- Correlation with DFT : Compare experimental bond lengths/angles with computational models to resolve discrepancies .

Q. What strategies mitigate mutagenicity risks during synthesis?

- Methodological Answer :

- Ames testing : Screen intermediates for mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride).

- Decomposition studies : Conduct DSC to identify safe storage temperatures ( ).

- Safety protocols : Use fume hoods, gloves, and closed systems for handling mutagenic intermediates .

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Descriptor selection : Use electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters.

- Docking studies : Dock sulfonamide derivatives into target proteins (e.g., carbonic anhydrase) to predict binding affinity ( ).

- Validation : Cross-validate models with experimental IC₅₀ values for antimicrobial or anticancer activity .

Q. How to resolve contradictions between spectral data and crystallographic results?

- Methodological Answer :

- Multi-technique validation : Combine NMR (solution-state) with X-ray data (solid-state) to account for conformational flexibility.

- Dynamic NMR : Assess rotational barriers of methoxy/methyl groups if crystallographic disorder is observed ( ).

- Theoretical calculations : Use DFT to model solution vs. solid-state geometries .

Specialized Technical Questions

Q. What crystallographic software tools are recommended for structural analysis?

- Methodological Answer :

- Refinement : SHELXL for high-resolution small-molecule refinement ( ).

- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration ( ).

- Validation : CheckCIF/PLATON to ensure structural integrity .

Q. How does the sulfonamide group influence pharmacological activity in derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.